6-Benzyloxy Warfarin

Descripción general

Descripción

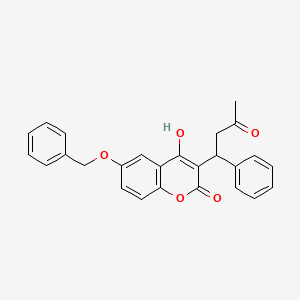

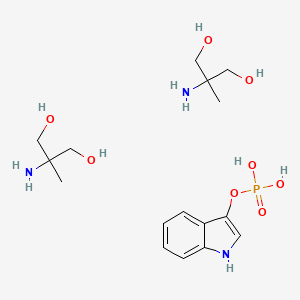

6-Benzyloxy Warfarin is a product used for proteomics research . It has a molecular formula of C26H22O5 and a molecular weight of 414.45 .

Synthesis Analysis

The synthesis of 6-Benzyloxy Warfarin and similar compounds involves the design and testing of new synthetic compounds . The design strategy is based on the structure of vesnarinone, a selective PDE3 inhibitor .Molecular Structure Analysis

The molecular structure of 6-Benzyloxy Warfarin is complex and involves several components. The molecular formula is C26H22O5 . More detailed information about the molecular structure can be found in various scientific publications .Chemical Reactions Analysis

The chemical reactions involving 6-Benzyloxy Warfarin are complex and involve several steps. For example, one study synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes using four Schiff base ligands . The ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Aplicaciones Científicas De Investigación

Warfarin's effectiveness as an anticoagulant is influenced by genetic variants in enzymes like cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1). These genetic factors contribute significantly to the variability in warfarin dosing requirements among patients (Johnson et al., 2011).

A genetic variant in cytochrome P450 4F2 (CYP4F2) has been associated with warfarin dose requirements. This variant accounts for differences in warfarin dosing of approximately 1 mg/day between different genetic groups (Caldwell et al., 2008).

The metabolism of warfarin, including its hydroxylation, is affected by inducers of microsomal hydroxylases. This can alter the drug's effectiveness and safety profile (Porter et al., 1981).

Warfarin derivatives, including 6-Benzyloxy Warfarin, have been found to competitively inhibit HIV-1 protease in vitro, suggesting potential applications beyond anticoagulation (Tummino et al., 1994).

The use of warfarin in patients with atrial fibrillation is effective but requires careful monitoring due to risks like intracranial hemorrhage. Factors like age, anticoagulation intensity, and hypertension influence these risks (Grysiewicz & Gorelick, 2014).

Warfarin toxicity and individual variability are significant concerns, especially due to interactions with other drugs and genetic polymorphisms affecting metabolism (Piatkov et al., 2010).

Monitoring warfarin distribution in blood plasma is crucial for effective management, as its binding to plasma proteins significantly influences its therapeutic function (Rosengren et al., 2012).

Warfarin intake can affect skin inflammatory cytokine responses, indicating potential impacts on skin immunity (Aleksandrov et al., 2017).

Mecanismo De Acción

Target of Action

6-Benzyloxy Warfarin is a derivative of Warfarin, a well-known anticoagulant. The primary target of Warfarin, and by extension 6-Benzyloxy Warfarin, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the clotting cascade, as it is responsible for the reduction of vitamin K epoxide to its active form. Active vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors, including II, VII, IX, and X .

Mode of Action

6-Benzyloxy Warfarin, like Warfarin, acts as a competitive inhibitor of the VKOR complex . By inhibiting VKOR, these compounds prevent the reduction of vitamin K epoxide to its active form. This inhibition disrupts the gamma-carboxylation of the vitamin K-dependent clotting factors, rendering them inactive . As a result, the blood’s ability to clot is reduced, providing the anticoagulant effect.

Biochemical Pathways

The action of 6-Benzyloxy Warfarin affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting the VKOR complex, 6-Benzyloxy Warfarin prevents the activation of several clotting factors. This disruption prevents the cascade from proceeding, thereby inhibiting the formation of blood clots .

Pharmacokinetics

The pharmacokinetics of 6-Benzyloxy Warfarin are likely similar to those of Warfarin. Warfarin is metabolized in the liver in a stereoselective fashion. The more potent enantiomer, S-warfarin, is primarily oxidized by CYP2C9 to 7- and 6-hydroxywarfarin . The pharmacokinetics of Warfarin is both stereo- and regio-selective . The major metabolic pathway is oxidation to various hydroxywarfarins, comprising 80-85% of the total metabolites .

Result of Action

The primary result of 6-Benzyloxy Warfarin’s action is a reduction in the blood’s ability to clot. This is due to the inhibition of the VKOR complex and the subsequent decrease in active clotting factors. This anticoagulant effect can be beneficial in conditions where there is a risk of harmful clot formation, such as in patients with atrial fibrillation or those at risk of deep vein thrombosis .

Action Environment

The action of 6-Benzyloxy Warfarin can be influenced by various environmental factors. For instance, other medications that affect liver enzymes could potentially impact the metabolism and efficacy of 6-Benzyloxy Warfarin. Additionally, dietary intake of vitamin K can influence the drug’s effectiveness, as vitamin K is the substrate for the VKOR complex that 6-Benzyloxy Warfarin inhibits .

Safety and Hazards

Propiedades

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-6-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-21(19-10-6-3-7-11-19)24-25(28)22-15-20(12-13-23(22)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,21,28H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPCRNWFEICXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724542 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30992-68-8 | |

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-6-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)